Melting Point Comparison
The target compound exhibits a melting point of 245–247 °C , which is significantly lower than the 6-phenyl analog (353–355 °C) and the 6-methyl analog (293–295 °C) , yet substantially higher than the non-oxo 2,2'-bipyridine-5-carbonitrile (143–144 °C) . This intermediate melting point reflects a balance between intermolecular hydrogen bonding (from the 2-oxo group) and reduced molecular symmetry compared to the 6-phenyl derivative, potentially translating to more favorable solubility and handling characteristics during synthesis.
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 245–247 °C |
| Comparator Or Baseline | 6-Phenyl analog: 353–355 °C; 6-Methyl analog: 293–295 °C; 2,2'-Bipyridine-5-carbonitrile: 143–144 °C |
| Quantified Difference | Target mp is ~106–108 °C lower than 6-phenyl analog, ~46–48 °C lower than 6-methyl analog, and ~101–103 °C higher than 2,2'-bipyridine-5-carbonitrile |
| Conditions | Literature-reported melting points; experimental conditions (heating rate, calibration) may vary between sources |
Why This Matters
For procurement involving solid-handling, recrystallization, or melt-processing steps, the target compound offers a practical thermal stability window that avoids the excessive temperatures required for 6-aryl analogs.
